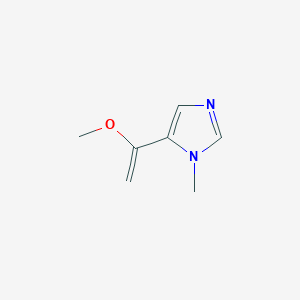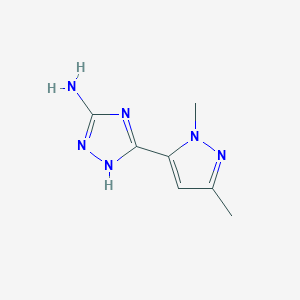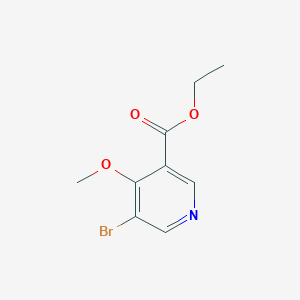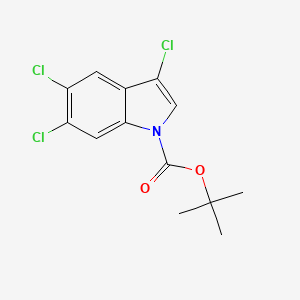![molecular formula C6H7NO2S2 B13662152 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
The synthesis of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid typically involves the reaction of thiazole derivatives with methylthio reagents under specific conditions. One common method involves the use of thiourea and ethyl alcohol, with iodine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: It is being explored for its potential use in developing new drugs with fewer side effects.
Industry: The compound is used in the production of biocides, fungicides, and dyes.
Mécanisme D'action
The mechanism of action of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antitumor activity.
Comparaison Avec Des Composés Similaires
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique methylthio group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H7NO2S2 |
|---|---|
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S2/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9) |
Clé InChI |
HHATYCZQUYXPPQ-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=NC(=CS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)


![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)



![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
